N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
説明
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4/c17-16(18,19)14-22-21-13(27-14)9-3-5-23(6-4-9)15(24)20-10-1-2-11-12(7-10)26-8-25-11/h1-2,7,9H,3-6,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRAUSRUWRUUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, influencing their activity and altering the transport of molecules across the cell membranes.
Biochemical Pathways
The modulation of ATP-binding cassette transporters affects various biochemical pathways. These transporters are involved in the transport of numerous substances, including metabolic products, lipids, sterols, and drugs. By modulating these transporters, the compound can influence these pathways and their downstream effects.
Result of Action
The modulation of ATP-binding cassette transporters can have various molecular and cellular effects. For instance, in the context of cystic fibrosis, modulating these transporters could potentially improve the transport of chloride ions across cell membranes, alleviating the symptoms of the disease.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine backbone with a trifluoromethyl-substituted oxadiazole. Its molecular formula is with a molecular weight of approximately 536.464 g/mol.
Anticancer Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting tumor growth across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| Bis-benzo[d][1,3]dioxol-5-yl-thiourea | HepG2 | 2.38 | |
| Bis-benzo[d][1,3]dioxol-5-yl-thiourea | HCT116 | 1.54 |
These studies demonstrate that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The anticancer mechanisms of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide have been investigated through various assays:
- EGFR Inhibition : Compounds have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Apoptosis Assessment : Flow cytometry studies using annexin V-FITC have indicated that these compounds can induce apoptosis in cancer cells .
Case Studies
A notable study focused on the synthesis and biological evaluation of related benzo[d][1,3]dioxole derivatives demonstrated their effectiveness against multiple cancer types. The study reported that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin while showing minimal cytotoxicity to normal cells .
Synthesis Pathways
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves several key steps:
- Formation of the Piperidine Backbone : Starting from commercially available piperidine derivatives.
- Introduction of the Benzo[d][1,3]dioxole Moiety : Achieved through coupling reactions with appropriate precursors.
- Trifluoromethyl Oxadiazole Synthesis : This step often involves cyclization reactions using trifluoroacetic acid derivatives.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: The synthesis involves multi-step reactions, including condensation and cyclization. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
- Catalysts : Triethylamine (TEA) for deprotonation and accelerating coupling reactions .
- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation . Table 1 : Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | DMF | TEA | 70 | 65–72 | |
| Coupling | DCM | None | RT | 58 |
Q. What characterization techniques are critical for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and oxadiazole ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. Which in vitro models are appropriate for initial bioactivity screening?
Methodological Answer:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
- Anticancer screening : MTT assays using HeLa or MCF-7 cell lines to measure IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting bacterial Mur ligases (MurD/MurE) .
Advanced Research Questions
Q. What is the molecular mechanism underlying its antibacterial activity?
Methodological Answer: The compound inhibits Mur ligases (MurD/MurE), enzymes critical for bacterial peptidoglycan biosynthesis. Key steps:
- Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots .
- Structural insights : Molecular docking reveals hydrogen bonding with active-site residues (e.g., Asp-115 in MurD) .
- Validation : IC₅₀ values of 0.8–1.2 µM against MurD in E. coli .
Q. How can structural modifications enhance selectivity for cancer vs. bacterial targets?
Methodological Answer:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
- Oxadiazole ring replacement : Substituting 1,3,4-oxadiazole with 1,2,4-triazole alters binding affinity to kinase targets . Table 2 : SAR of Analogues
| Modification | Target (IC₅₀) | Selectivity Index (Cancer vs. Bacteria) | Source |
|---|---|---|---|
| -CF₃ at C4 | MurD: 0.9 µM | 3.5× | |
| Triazole ring | EGFR: 1.5 µM | 8.2× |
Q. How to resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25922 for E. coli) .
- Cell line variability : Validate anticancer activity in both adherent (HeLa) and suspension (Jurkat) models .
- Data normalization : Express enzyme inhibition as % activity relative to positive controls (e.g., fosfomycin for Mur ligases) .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with LC-MS/MS plasma analysis .
- Toxicity screening : Acute toxicity (LD₅₀) in zebrafish embryos to assess developmental effects .
- Metabolite identification : Liver microsome assays to detect oxidative metabolites (e.g., piperidine N-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
